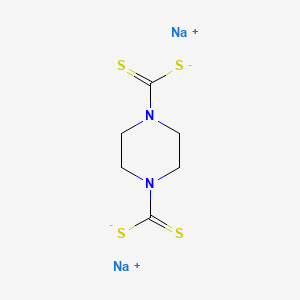

Disodium 1,4-piperazinedicarbodithioate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;piperazine-1,4-dicarbodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S4.2Na/c9-5(10)7-1-2-8(4-3-7)6(11)12;;/h1-4H2,(H,9,10)(H,11,12);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCVJLQSBJNPBQE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=S)[S-])C(=S)[S-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2Na2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30917556 | |

| Record name | Disodium piperazine-1,4-dicarbodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30917556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877-78-1, 93841-33-9, 90441-01-3 | |

| Record name | 1,4-Piperazinedicarbodithioic acid, disodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium piperazine-1,4-dicarbodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30917556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Piperazinedicarbodithioic acid, disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | disodium [4-(sulfanidylmethanethioyl)piperazine-1-carbothioyl]sulfanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of Disodium 1,4 Piperazinedicarbodithioate

Direct Synthesis Routes for Disodium (B8443419) 1,4-Piperazinedicarbodithioate

The primary method for synthesizing disodium 1,4-piperazinedicarbodithioate involves the reaction of piperazine (B1678402) with carbon disulfide in the presence of a sodium base. This reaction is a classic example of nucleophilic addition, a fundamental process in organic chemistry.

Nucleophilic Reactions Involving Carbon Disulfide and Diamines

The synthesis of dithiocarbamates from amines and carbon disulfide is a well-established reaction. nih.gov In the case of disodium 1,4-piperazinedicarbodithioate, the diamine piperazine acts as a potent dinucleophile. The nitrogen atoms of piperazine initiate a nucleophilic attack on the electrophilic carbon atom of carbon disulfide. youtube.com This reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521), which deprotonates the intermediate dithiocarbamic acid to form the stable disodium salt. iosrjournals.org

The general mechanism involves the following steps:

Nucleophilic Attack: A lone pair of electrons from one of the nitrogen atoms in piperazine attacks the carbon atom of carbon disulfide.

Intermediate Formation: This addition results in the formation of a zwitterionic intermediate.

Proton Transfer: A proton is transferred from the nitrogen atom to one of the sulfur atoms.

Second Nucleophilic Attack: The process is repeated at the second nitrogen atom of the piperazine ring.

Salt Formation: In the presence of two equivalents of a sodium base, such as sodium hydroxide, the resulting dithiocarbamic acids are deprotonated to yield the final product, disodium 1,4-piperazinedicarbodithioate.

This one-pot synthesis is an efficient method for producing the target compound. iosrjournals.org

Reaction Conditions and Optimization Strategies

The efficiency and yield of the synthesis of disodium 1,4-piperazinedicarbodithioate are influenced by several factors, including the choice of solvent, temperature, and the nature of the base.

| Parameter | Condition | Rationale |

| Solvent | Ethanol (B145695), Methanol, or aqueous solutions | These solvents are effective at dissolving the reactants and facilitating the reaction. iosrjournals.orgnih.gov |

| Temperature | Room temperature or slightly below | The reaction is often exothermic, and maintaining a lower temperature can help to control the reaction rate and minimize side products. iosrjournals.orgnih.gov |

| Base | Sodium hydroxide or other sodium bases | A strong base is required to deprotonate the intermediate dithiocarbamic acid and drive the reaction towards the formation of the stable disodium salt. iosrjournals.org |

| Stoichiometry | Two equivalents of carbon disulfide and base per equivalent of piperazine | This ensures the complete reaction at both nitrogen atoms of the piperazine ring. iosrjournals.org |

Optimization strategies often focus on maximizing the yield and purity of the product while minimizing reaction time and the use of hazardous materials. The use of an appropriate solvent system and careful control of the reaction temperature are crucial for achieving high yields.

Synthesis of Substituted 1,4-Piperazinedicarbodithioates

The core structure of 1,4-piperazinedicarbodithioate can be modified to introduce a wide range of chemical functionalities, leading to the development of novel compounds with tailored properties.

Modification of the Piperazine Ring

The synthesis of substituted 1,4-piperazinedicarbodithioates can be achieved by starting with a pre-functionalized piperazine derivative. A variety of synthetic methods exist for the preparation of substituted piperazines, which can then be reacted with carbon disulfide and a base to form the corresponding dithiocarbamate (B8719985) derivatives. mdpi.com For example, N-phenyl piperazine can be used to synthesize N-phenyl piperazine-based dithiocarbamates. nih.gov

Introduction of Diverse Functionalities

The dithiocarbamate moieties themselves can serve as points for further functionalization. For instance, the dithiocarbamate salts can be reacted with electrophiles, such as alkyl halides, to form dithiocarbamate esters. This approach allows for the introduction of a wide array of functional groups onto the core structure. For example, piperazine-dithiocarbamate hybrids have been synthesized by reacting monosubstituted piperazines with various N-phenylacetamides in the presence of carbon disulfide. nih.gov This method allows for the creation of a library of compounds with different substituents on the aryl ring. nih.gov

| Starting Material | Reagents | Functionalized Product |

| Monosubstituted Piperazine | N-phenylacetamides, Carbon Disulfide, Sodium Acetate | Piperazine-1-carbodithioates with various aryl substituents nih.gov |

| Piperazine | Methane Sulfonyl Chloride, then Aryl Amines, Bromoacetyl Bromide, CS2, NaOAc | Methanesulfonyl-piperazine-based dithiocarbamates nih.gov |

| N-phenyl piperazine | Substituted benzyl (B1604629) halides, Carbon Disulfide | N-phenyl piperazine based dithiocarbamates with varied benzyl groups nih.gov |

Green Chemistry Approaches in Dithiocarbamate Synthesis

In recent years, there has been a growing emphasis on the development of environmentally friendly synthetic methods. Green chemistry principles have been successfully applied to the synthesis of dithiocarbamates, including those based on piperazine. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Key green chemistry strategies in dithiocarbamate synthesis include:

Solvent-free reactions: Conducting reactions under neat conditions eliminates the need for potentially harmful organic solvents. A facile and efficient protocol for the synthesis of N-phenyl piperazine based dithiocarbamates has been reported under neat (solvent-free) conditions. nih.govresearchgate.net

Use of greener solvents: When a solvent is necessary, the use of environmentally benign options such as water or ethanol is preferred. rsc.org

Catalyst-free reactions: The development of catalyst-free synthetic protocols simplifies the reaction setup and purification process, reducing waste. nih.gov

Ultrasound-assisted synthesis: The use of ultrasound can accelerate reaction rates and improve yields, often under milder conditions than traditional heating. nih.gov For example, piperazine-1-carbodithioates have been synthesized under ultrasound conditions. nih.gov

Multicomponent reactions: One-pot, multicomponent reactions are highly efficient as they combine several synthetic steps into a single operation, reducing time, energy, and waste. nih.govresearchgate.net

These green approaches not only make the synthesis of dithiocarbamates more sustainable but also often lead to improved yields and simplified work-up procedures. nih.govrsc.org

Purification and Isolation Techniques for Carbodithioate Salts

The purification of carbodithioate salts, including Disodium 1,4-piperazinedicarbodithioate, is a critical step to ensure the removal of unreacted starting materials, by-products, and other impurities. The stability of the dithiocarbamate functional group can be a challenge during purification, as these compounds may be sensitive to heat and acidic conditions. acs.orgnih.gov

Common purification techniques for dithiocarbamate salts include crystallization, chromatography, and various drying methods. The choice of method depends on the stability and solubility of the specific salt.

Crystallization is a widely used method for purifying solid dithiocarbamate salts. This technique involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing the solution to cool, which leads to the formation of crystals of the purified compound. The selection of an appropriate solvent system is crucial for successful crystallization.

Chromatographic techniques are also employed for the purification of dithiocarbamate salts, particularly when dealing with complex mixtures or when high purity is required. rsc.org High-performance liquid chromatography (HPLC) can be used for the separation and purification of these salts. rsc.org The choice of the stationary phase and the mobile phase is critical for achieving good separation. rsc.org For instance, a cyano-bonded column with a micellar mobile phase has been successfully used for the separation of various dithiocarbamates. rsc.org

Isolation of the purified carbodithioate salt is typically achieved by filtration, followed by washing with a suitable solvent to remove any remaining impurities. The isolated solid is then thoroughly dried to remove residual solvent. Drying is often performed under vacuum to avoid decomposition of the compound. nih.gov For air- and moisture-sensitive dithiocarbamates, storage in a desiccator over a suitable drying agent like silica (B1680970) gel is recommended. nih.gov

Below is a table summarizing various purification and isolation techniques applicable to carbodithioate salts:

| Technique | Description | Key Considerations | References |

| Crystallization | Dissolving the crude salt in a hot solvent and allowing it to cool to form pure crystals. | Solvent selection is critical; the compound should be soluble at high temperatures and insoluble at low temperatures. | acs.org |

| High-Performance Liquid Chromatography (HPLC) | A chromatographic technique used to separate, identify, and quantify each component in a mixture. | The choice of column and mobile phase is crucial for effective separation. | rsc.org |

| Filtration | The process of separating a solid from a liquid or gaseous fluid by interposing a medium through which only the fluid can pass. | Used to isolate the purified solid after crystallization or precipitation. | |

| Vacuum Drying | Drying the isolated solid under reduced pressure to remove residual solvent. | Minimizes the risk of thermal decomposition of the compound. | nih.gov |

| Desiccation | Storing the dried product over a desiccant to prevent moisture absorption. | Important for hygroscopic or moisture-sensitive compounds. | nih.gov |

X-ray Crystallographic Analysis of Disodium 1,4-Piperazinedicarbodithioate Hexahydrate

The definitive three-dimensional structure of disodium 1,4-piperazinedicarbodithioate hexahydrate (2Na⁺·C₆H₈N₂S₄²⁻·6H₂O) has been elucidated through single-crystal X-ray diffraction analysis. This technique provides precise atomic coordinates, allowing for a detailed examination of the compound's solid-state characteristics, from its fundamental crystal lattice to the intricate network of intermolecular forces that govern its stability.

Crystallographic analysis reveals that disodium 1,4-piperazinedicarbodithioate hexahydrate crystallizes in the monoclinic system. iucr.org The specific space group was determined to be P2₁/c. iucr.org This space group indicates a primitive unit cell with a two-fold screw axis and a c-glide plane.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

The unit cell is the fundamental repeating block of the crystal lattice. For this compound, the dimensions and angle of the monoclinic cell were precisely measured at a temperature of 293 K. iucr.org The crystal contains two formula units (Z = 2) per unit cell. iucr.org The calculated density from these parameters is 1.54 Mg/m³, which is in close agreement with the experimentally measured density of 1.52 Mg/m³. iucr.org Within the crystal, the 1,4-piperazinedicarbodithioate anion is composed of two nearly planar C₂NCS₂ groups that are related to each other through a center of symmetry. iucr.org

| Parameter | Value |

| a | 6.009(2) Å |

| b | 12.185(2) Å |

| c | 11.494(4) Å |

| β | 92.47(2)° |

| Volume (V) | 840.8(4) ų |

| Z | 2 |

The geometry of the dithiocarbamate anion (⁻S₂CN<) is a critical feature of the molecule. The bond angles around the central carbon atom of the dithiocarbamate group are all very close to 120°, which is consistent with the partial double-bond character of the bonds in this moiety. iucr.org

A key parameter is the S-C-S "bite angle," which is 119.6(1)°. iucr.org The two carbon-sulfur bonds within the dithiocarbamate group are not of equal length. iucr.org The C-S bond measuring 1.713 Å is shorter, a result of its interaction with a sodium ion and a single S...H-O hydrogen bond. iucr.org In contrast, the longer C-S bond of 1.740 Å is associated with four S...H-O hydrogen bonds. iucr.org

| Measurement | Value |

| S-C-S Bite Angle | 119.6(1)° |

| C-S Bond Length 1 | 1.713(1) Å |

| C-S Bond Length 2 | 1.740(1) Å |

The six-membered piperazine ring is a flexible moiety capable of adopting several conformations. In the solid-state structure of disodium 1,4-piperazinedicarbodithioate hexahydrate, the piperazine ring unequivocally adopts a chair conformation. iucr.org This is the most thermodynamically stable conformation for piperazine rings, minimizing steric strain. nih.gov The dicarbodithioate substituents are attached to the nitrogen atoms at positions 1 and 4 of the ring.

Hydrogen bonding is a dominant force in the crystal packing, primarily involving the water molecules of hydration and the sulfur atoms of the dithiocarbamate groups. The layers built from the sodium polyhedra and dithiocarbamate anions are held together by S...H-O hydrogen bonds. iucr.org These charge-assisted O-H···S interactions are prevalent in determining the aggregation patterns of dithiocarbamate anions. As noted previously, the differentiation in C-S bond lengths is directly related to the number of hydrogen bonds each sulfur atom accepts. iucr.org

Supramolecular Architecture and Intermolecular Interactions in the Solid State

Packing Arrangements and Layer Formation

The crystal structure of disodium 1,4-piperazinedicarbodithioate hexahydrate is characterized by a well-defined packing arrangement leading to the formation of distinct layers. The sodium cations are central to this organization, each coordinating with five water molecules and one sulfur atom from the dithiocarbamate group, resulting in a distorted octahedral geometry. These sodium-centered polyhedra share edges, forming parallel files that extend along the crystallographic a-axis.

Weak Intermolecular Interactions and Polymeric Chain Formation

Weak intermolecular interactions, particularly hydrogen bonds, play a crucial role in the supramolecular assembly and stability of the crystal lattice. The hydrated sodium ions and the dithiocarbamate anions are interconnected through an extensive network of S···H-O hydrogen bonds. This intricate network of hydrogen bonds is a key factor in the formation of the layered structure.

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for the detailed characterization of the molecular structure and bonding within Disodium 1,4-piperazinedicarbodithioate. Vibrational and nuclear magnetic resonance spectroscopies provide complementary information on the functional groups, their electronic environment, and the effects of intermolecular interactions.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for probing the functional groups present in a molecule. For dithiocarbamate compounds, these techniques are particularly sensitive to the vibrations of the C-N and C-S bonds within the dithiocarbamate moiety.

The vibrational spectra of dithiocarbamates are characterized by several key stretching frequencies. The C-N stretching vibration (ν(C-N)), often referred to as the "thioureide" band, is of particular importance as its frequency is sensitive to the electronic structure of the dithiocarbamate group. This band typically appears in the region of 1450-1550 cm⁻¹. The position of this band can provide insight into the degree of double bond character in the C-N bond.

The C-S stretching vibrations (ν(C-S)) are also crucial for the characterization of dithiocarbamates. These are typically observed in the fingerprint region of the infrared spectrum, generally between 950 and 1050 cm⁻¹. The presence of both symmetric and asymmetric C-S stretching modes can sometimes be distinguished.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| ν(C-N) (Thioureide band) | 1450 - 1550 |

| ν(C-S) (asymmetric) | 1000 - 1050 |

| ν(C-S) (symmetric) | 950 - 1000 |

Note: The exact positions of these bands for Disodium 1,4-piperazinedicarbodithioate would require experimental determination.

Hydrogen bonding significantly influences the vibrational frequencies of the functional groups involved. In the case of disodium 1,4-piperazinedicarbodithioate hexahydrate, the extensive network of S···H-O hydrogen bonds is expected to affect the C-S stretching vibrations.

The formation of a hydrogen bond typically leads to a weakening of the original covalent bond, resulting in a shift of the stretching frequency to a lower wavenumber (a red shift). In the crystal structure of disodium 1,4-piperazinedicarbodithioate hexahydrate, it has been observed that the C-S bond lengths are not equivalent. The C-S bond associated with the sulfur atom that accepts more hydrogen bonds is longer. This elongation of the C-S bond would be expected to correspond to a lower C-S stretching frequency in the vibrational spectrum. Therefore, a broadening or splitting of the C-S absorption bands might be anticipated, reflecting the different hydrogen-bonding environments of the sulfur atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in a molecule.

Specific ¹H and ¹³C NMR data for Disodium 1,4-piperazinedicarbodithioate were not found in the surveyed literature. However, the expected chemical shifts can be predicted based on the known structure and data from related compounds.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methylene protons (-CH₂-) of the piperazine ring. Due to the chair conformation of the ring, the axial and equatorial protons may be chemically non-equivalent, potentially leading to more complex splitting patterns. The presence of water of hydration in the solid state would likely result in a broad signal for the water protons, which may not be observed in a D₂O solution due to exchange.

¹³C NMR: The carbon NMR spectrum would provide information on the carbon skeleton. Key signals would include those for the methylene carbons of the piperazine ring and the carbon atom of the dithiocarbamate group (-NCS₂). The chemical shift of the dithiocarbamate carbon is particularly diagnostic and is expected to appear significantly downfield due to the deshielding effect of the adjacent nitrogen and sulfur atoms. For similar dithiocarbamate compounds, this signal can appear in the range of 200-215 ppm.

| Nucleus | Functional Group | Expected Chemical Shift Range (ppm) |

| ¹H | Piperazine -CH₂- | ~2.5 - 3.5 |

| ¹³C | Piperazine -CH₂- | ~40 - 50 |

| ¹³C | Dithiocarbamate -NCS₂ | ~200 - 215 |

Note: These are estimated chemical shift ranges and would require experimental verification for Disodium 1,4-piperazinedicarbodithioate.

Advanced Structural Elucidation and Solid State Characteristics

Spectroscopic and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a important tool for elucidating the structure of Disodium (B8443419) 1,4-piperazinedicarbodithioate. The symmetry of the molecule simplifies its ¹H and ¹³C NMR spectra, with chemical shifts of the piperazine (B1678402) and dithiocarbamate (B8719985) moieties providing key structural information.

The piperazine ring protons typically appear as a single signal in the ¹H NMR spectrum at room temperature due to rapid conformational averaging. rsc.org For symmetrically N,N'-disubstituted piperazines, this signal for the NCH₂ protons is expected. rsc.org In the ¹³C NMR spectrum, the carbon atoms of the piperazine ring also typically yield a single resonance.

The dithiocarbamate moiety (N-CS₂) is characterized by a distinct resonance in the ¹³C NMR spectrum. The chemical shift of the carbon atom in the -CS₂ group is highly informative and typically appears in the downfield region of the spectrum. Studies on various dithiocarbamate compounds show this carbon resonance to be sensitive to the electronic environment.

Table 1: Typical NMR Chemical Shifts for Structural Moieties Related to Disodium 1,4-piperazinedicarbodithioate.

| Moiety | Nucleus | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| Piperazine Ring | ¹H (-CH₂-) | ~3.5 - 3.9 |

| Piperazine Ring | ¹³C (-CH₂-) | ~40 - 55 |

Note: The exact chemical shifts for Disodium 1,4-piperazinedicarbodithioate may vary depending on the solvent and experimental conditions.

The structural dynamics of Disodium 1,4-piperazinedicarbodithioate in solution are primarily governed by two conformational phenomena: the ring inversion of the piperazine core and the restricted rotation around the C-N bond of the dithiocarbamate group.

The piperazine ring is known to adopt several conformations, with the chair form being the most thermodynamically stable. nih.gov This is followed in energy by the twist-boat, boat, and half-chair conformations. nih.gov In solution, the piperazine ring undergoes rapid interconversion between two equivalent chair conformations.

Furthermore, the bond between the nitrogen of the piperazine ring and the carbon of the dithiocarbamate group (the N-CSS⁻ bond) has a significant partial double bond character. This characteristic is analogous to the hindered rotation observed in amide bonds of N-acylated piperazines. rsc.org This restricted rotation can lead to the existence of different conformers at room temperature. rsc.orgrsc.org The interplay between the piperazine ring inversion and the restricted rotation around the N-C bond can result in complex, temperature-dependent NMR spectra. rsc.orgrsc.org At lower temperatures, the rate of these dynamic processes decreases, which can lead to the observation of separate signals for protons and carbons that are chemically equivalent at higher temperatures. rsc.org

The electronic absorption characteristics of Disodium 1,4-piperazinedicarbodithioate, as determined by Ultraviolet-Visible (UV-Vis) spectroscopy, are dominated by the dithiocarbamate chromophores. Absorption of UV radiation by the molecule corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. libretexts.org

The dithiocarbamate group contains π electrons and non-bonding (n) electrons on the sulfur atoms, which can undergo transitions to anti-bonding π* orbitals (π → π* and n → π*). shu.ac.uk These transitions are responsible for the characteristic absorption bands observed in the UV region for dithiocarbamate-containing compounds. aip.org

π → π Transitions*: These are typically high-energy transitions resulting in strong absorption bands, often observed in the range of 250-290 nm for dithiocarbamate derivatives. aip.org

n → π Transitions: These transitions involve the excitation of a non-bonding electron from a sulfur atom to an anti-bonding π orbital. They are of lower energy and intensity compared to π → π* transitions and are generally observed at longer wavelengths, typically in the 330-360 nm region. ijsir.com

The superposition of these electronic transitions results in a complex absorption band profile. shu.ac.uk The precise wavelengths and molar absorptivities of these bands can be influenced by the solvent polarity. shu.ac.uk

Table 2: Typical Electronic Transitions for Dithiocarbamate Moieties.

| Transition Type | Typical Wavelength Range (λ_max, nm) |

|---|---|

| π → π* | 250 - 290 |

Coordination Chemistry and Metal Complexation Principles

Ligand Properties and Coordination Modes of 1,4-Piperazinedicarbodithioate Anions

The 1,4-piperazinedicarbodithioate anion [Pz(dtc)₂]²⁻ is a derivative of piperazine (B1678402), a heterocyclic amine. researchgate.netmdpi.com It possesses two dithiocarbamate (B8719985) groups, one at each nitrogen atom of the piperazine ring. This structure allows it to function as a multidentate ligand with distinct coordination possibilities.

The 1,4-piperazinedicarbodithioate ligand is fundamentally a bis-bidentate ligand. Each dithiocarbamate group (-NCS₂⁻) can act as a bidentate chelate, binding to a metal ion through its two sulfur atoms. orientjchem.orgnih.gov This is the most common coordination mode for dithiocarbamates, which generally bind to metals in a symmetrical chelate fashion. nih.govbohrium.com

In its complexes, the 1,4-piperazinedicarbodithioate anion typically acts as a bidentate ligand. orientjchem.org This can lead to the formation of monomeric complexes where both dithiocarbamate groups chelate to the same metal center, or it can result in polymeric structures. In polymeric or polynuclear complexes, the ligand acts as a bridge between two different metal centers. One dithiocarbamate group chelates to the first metal ion, while the second group, linked through the piperazine spacer, chelates to another metal ion. This bridging behavior allows for the construction of coordination polymers. researchgate.netresearchgate.net

Studies on complexes with 3d-series transition metals show that the ligand's bidentate nature can lead to tetra-coordinated or hexa-coordinated metal centers, depending on the stoichiometry of the complex. orientjchem.org For instance, in a complex of the type M(Pz bis dtc), the metal is typically tetra-coordinated, while in a complex like M'₂(Pz bis dtc)₃, the metal is hexa-coordinated. orientjchem.org

Dithiocarbamate ligands are renowned for forming highly stable metal complexes, a characteristic attributed to the chelate effect. nih.govnih.gov The formation of a four-membered ring involving the metal ion and the two sulfur donor atoms of the dithiocarbamate group enhances the thermodynamic stability of the complex compared to analogous complexes with monodentate sulfur ligands.

The stability of these complexes is a key feature, making them useful in applications like the removal of heavy metals from the environment. nih.gov The general stability trend for metal dithiocarbamate complexes often follows the Irving-Williams series. For example, studies on diethyl dithiocarbamate complexes have shown a stability order of Cu(II) > Zn(II) > Mn(II). researchgate.net This high stability means that once the metal is chelated, it is not easily leached back into the environment. researchgate.net The robustness of these complexes allows them to participate in a wide range of chemical processes and applications. mdpi.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 1,4-piperazinedicarbodithioate is generally achieved through a substitution reaction. orientjchem.org This typically involves reacting an aqueous or alcoholic solution of the disodium (B8443419) salt of the ligand with a solution of the desired metal salt. orientjchem.orgnih.gov The resulting metal complexes often precipitate from the solution and can be isolated by filtration. nih.govjocpr.com

Characterization of these complexes involves a suite of analytical techniques:

Elemental Analysis: To confirm the stoichiometry of the complex. researchgate.netorientjchem.org

Infrared (IR) Spectroscopy: To identify the coordination mode of the dithiocarbamate group. A key indicator is the stretching frequency of the C-N bond (thioureide band) and the presence of a single C-S stretching band, which suggests bidentate coordination. researchgate.netorientjchem.org

Electronic (UV-Vis) Spectroscopy: To study the electronic transitions within the complex and infer the coordination geometry of the metal ion. orientjchem.orgjocpr.com

Molar Conductance Measurements: To determine if the complex is ionic or non-ionic in nature. orientjchem.org

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which provides information about the oxidation state and spin state of the central metal ion. researchgate.netjocpr.com

Complexes of 1,4-piperazinedicarbodithioate with 3d transition metals such as iron and copper have been successfully synthesized and characterized. orientjchem.org These complexes are typically stable in air and moisture and behave as non-electrolytes. orientjchem.org

Copper (Cu) Complexes: Copper forms well-known and stable complexes with dithiocarbamate ligands. scienceopen.com Copper(II) dithiocarbamate complexes are often used as single-source precursors for creating nanoscale copper sulfides. mdpi.com The interaction between copper ions and dithiocarbamate ligands like pyrrolidine (B122466) dithiocarbamate is strong and has been studied for various applications. scienceopen.com In complexes with ligands derived from piperazine, copper(II) can adopt geometries such as square planar or octahedral. nih.govresearchgate.net The strong affinity between copper and sulfur is a driving force for the formation of these stable chelates. nih.gov

Iron (Fe) Complexes: Iron also forms stable complexes with dithiocarbamate ligands. researchgate.net Depending on the reaction conditions and the nature of the ligand, iron can exist in different oxidation states within these complexes, most commonly Fe(II) or Fe(III). scispace.com Spectrophotometric studies on iron-curcuminoid complexes, which also involve chelation, show the formation of different M:L stoichiometries. scispace.com For iron complexes with a piperidylthiosemicarbazone ligand, octahedral geometry is common. researchgate.net

Table 1: Properties of Transition Metal Complexes with Dithiocarbamate Ligands

| Metal Ion | Typical Oxidation State | Common Coordination Geometry | Research Finding | Citation |

|---|---|---|---|---|

| Copper (Cu) | Cu(II) | Square Planar, Octahedral | Forms stable complexes, often used as precursors for copper sulfides. | mdpi.comnih.gov |

| Iron (Fe) | Fe(II), Fe(III) | Octahedral | Forms stable, non-ionic complexes with piperazine-based dithiocarbamates. | orientjchem.orgresearchgate.net |

The starting material for synthesizing other metal complexes is typically the disodium salt, Disodium 1,4-piperazinedicarbodithioate. In the solid state and in solution, this compound exists as sodium cations (Na⁺) and the 1,4-piperazinedicarbodithioate dianion [Pz(dtc)₂]²⁻. The interaction is primarily ionic.

While complex covalent coordination chemistry is more typical for transition metals, alkali metal ions can and do engage in coordination interactions, particularly with ligands that have multiple donor atoms. nih.gov In the case of Disodium 1,4-piperazinedicarbodithioate, the sodium ions interact with the negatively charged sulfur atoms of the dithiocarbamate groups. These interactions are crucial for the structure and solubility of the salt. In the solid state, these ionic interactions can lead to the formation of extended lattice structures. researchgate.netnih.gov The coordination environment of alkali metals can be diverse, often involving interactions with solvent molecules in addition to the primary ligand. nih.gov

The strong chelating ability of dithiocarbamates makes them effective for complexing with a variety of other metal ions, including heavy metals like lead, zinc, and cadmium. nih.gov

Zinc (Zn) and Cadmium (Cd) Complexes: Zinc(II) and Cadmium(II) readily form complexes with dithiocarbamate ligands. Studies on the closely related 4-methylpiperazine-1-carbodithioate (B13920161) show the formation of complexes with the general formula [M(ligand)₂]X₂, indicating a 1:2 metal-to-ligand ratio. researchgate.net The coordination chemistry of cadmium with nitrogen and sulfur-containing ligands is extensive, often resulting in coordination numbers of five (square-pyramidal) or six (octahedral). mdpi.com The stability of these complexes makes dithiocarbamates effective agents for the remediation of cadmium poisoning. nih.govbohrium.com

Lead (Pb) Complexes: Lead ions also form stable complexes with dithiocarbamate ligands. This property is utilized in analytical chemistry for the determination of lead and in environmental science for its removal.

Table 2: Coordination with Other Metal Ions

| Metal Ion | Common Complex Type | Significance | Citation |

|---|---|---|---|

| Zinc (Zn) | [Zn(ligand)₂]²⁺ | Forms stable tetrahedral or octahedral complexes. | researchgate.net |

| Cadmium (Cd) | [Cd(ligand)₂]²⁺ | Forms stable complexes; dithiocarbamates used in treating Cd poisoning. | nih.govbohrium.commdpi.com |

| Lead (Pb) | Forms stable chelates | Used in analytical and environmental applications for lead sequestration. | nih.gov |

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Formula / Abbreviation |

|---|---|

| Disodium 1,4-piperazinedicarbodithioate | Na₂[C₆H₈N₂S₄] |

| 1,4-Piperazinedicarbodithioate | [C₆H₈N₂S₄]²⁻ / [Pz(dtc)₂]²⁻ |

| Piperazine 1,4-dicarbodithioic acid | C₆H₁₀N₂S₄ |

| Piperazine | C₄H₁₀N₂ |

| Diethyl dithiocarbamate | [ (C₂H₅)₂NCS₂ ]⁻ |

| 4-methylpiperazine-1-carbodithioate | C₆H₁₁N₂S₂⁻ |

| Iron | Fe |

| Copper | Cu |

| Lead | Pb |

| Zinc | Zn |

| Cadmium | Cd |

Structural Diversity of Metal-Carbodithioate Complexes

Metal-dithiocarbamate complexes exhibit remarkable structural diversity, which is a consequence of the ligand's versatile binding capabilities. researchgate.netsysrevpharm.org Dithiocarbamates can function as monodentate, bidentate chelating, or bidentate bridging ligands, leading to structures that range from simple monomers to complex coordination polymers. researchgate.netsysrevpharm.orgresearchgate.net This adaptability in coordination defines the resulting physical and chemical properties of the complexes. sysrevpharm.org For instance, the bifunctional nature of the 1,4-piperazinedicarbodithioate ligand allows it to bridge metal centers, potentially forming polymeric networks.

The geometry and coordination number of metal-dithiocarbamate complexes are influenced by factors such as the size and electronic configuration of the central metal ion and the steric and electronic properties of the ligand itself. libretexts.orgyoutube.com The coordination number, which is the total number of attachment points to the metal, typically ranges from 2 to 8, with 4 and 6 being the most common. libretexts.orgscribd.com

Common geometries observed for metal-dithiocarbamate complexes include:

Coordination Number 4: Tetrahedral and square planar geometries are prevalent. libretexts.org Tetrahedral geometry is common for many d-block metals, while square planar geometry is almost exclusively found with metal ions having a d⁸ electronic configuration, such as Ni(II), Pd(II), and Pt(II). libretexts.orgyoutube.commdpi.com

Coordination Number 5: Trigonal bipyramidal and square pyramidal geometries are observed. libretexts.orgyoutube.com For example, some copper(II) dithiocarbamate complexes form dimeric structures where each copper center is five-coordinate with a distorted trigonal bipyramidal geometry. mdpi.com

Coordination Number 6: Octahedral geometry is the most common arrangement for this coordination number. libretexts.orglibretexts.org

In complexes derived from piperazine-1,4-dicarbodithioate (Pz bis dtc), the metal has been found to be tetra-coordinated in complexes with the general formula M(Pz bis dtc). orientjchem.org In contrast, hexa-coordination is observed in complexes with the formula M'₂(Pz bis dtc)₃, where the ligand acts as a bidentate chelator. orientjchem.org

| Coordination Number | Molecular Geometry | Example Complex Ion/Type |

|---|---|---|

| 4 | Tetrahedral | [Zn(CN)₄]²⁻, M(Pz bis dtc) libretexts.orgorientjchem.org |

| 4 | Square Planar | [NiCl₄]²⁻, [Pt(S₂CNR₂)₂] mdpi.comlibretexts.org |

| 5 | Trigonal Bipyramidal | [Cu(S₂CNBu₂)₂] (dimer) mdpi.com |

| 5 | Square Pyramidal | [VO(acac)₂] libretexts.org |

| 6 | Octahedral | [Co(H₂O)₆]³⁺, M'₂(Pz bis dtc)₃ libretexts.orgorientjchem.org |

The coordination environment in metal-dithiocarbamate complexes is critically dependent on both the identity of the metal center and the nature of the organic substituents on the nitrogen atom. researchgate.neteurjchem.com

Influence of the Metal Center: The metal ion's size, charge, and d-electron configuration dictate the preferred coordination number and geometry. libretexts.org

d⁸ Metals: As mentioned, ions like Pd(II) and Pt(II) have a strong preference for a four-coordinate, square planar geometry. mdpi.comumass.edu

Copper(II): Cu(II) complexes are typically four-coordinate with a distorted square planar geometry in their monomeric form but can form five-coordinate dimers through intermolecular interactions. mdpi.com

Manganese(II): The complex [Mn(S₂CNEt₂)₂] exists as a coordination polymer with octahedral Mn(II) centers due to the bridging nature of the dithiocarbamate ligands. rsc.org

Iron(III) vs. Cobalt(III): Tris(dithiocarbamato)iron(III) complexes can exhibit temperature-dependent magnetic behavior linked to structural changes, while analogous Co(III) complexes are typically low-spin and diamagnetic with a stable octahedral geometry. eurjchem.com

Influence of Ligand Substitution: Modifying the organic groups (R) attached to the nitrogen atom of the dithiocarbamate ligand (R₂NCS₂⁻) allows for the fine-tuning of the electronic and steric properties of the resulting complexes. researchgate.net For the 1,4-piperazinedicarbodithioate ligand, the rigid piperazine ring imposes specific conformational constraints, influencing the structure of the resulting metal complexes and enabling the formation of polymeric or macrocyclic structures. nih.gov The presence of different substituents can affect the solubility, stability, and reactivity of the complexes. researchgate.netnih.gov

Stoichiometry and Thermodynamic Parameters of Complex Formation

The formation of metal-dithiocarbamate complexes typically proceeds via substitution or salt metathesis reactions. wikipedia.orgsysrevpharm.org A common method involves reacting a metal salt with a stoichiometric amount of an alkali metal dithiocarbamate salt, often in a 1:2 or 1:3 metal-to-ligand molar ratio, to yield neutral complexes like M(DTC)₂ or M(DTC)₃. sysrevpharm.orgnih.gov For the bifunctional piperazine-1,4-dicarbodithioate, complexes with stoichiometries of M(Pz bis dtc) and M'₂(Pz bis dtc)₃ have been synthesized. orientjchem.org

Thermodynamic studies provide insight into the stability of these complexes. Parameters such as the formation constant (log β) quantify the stability of the complex in solution. For instance, the log β values have been determined for various first-row transition metal complexes with piperazine-containing macrocycles, demonstrating the significant impact of the rigid piperazine ring on complex stability compared to more flexible macrocycles. nih.gov

Thermal analysis techniques, such as thermogravimetric analysis (TGA), are used to study the decomposition of these complexes and to evaluate thermodynamic and kinetic parameters like activation energy. researchgate.net For a series of M[S₂CN(C₂H₅)(CH₂CH₂OH)]₂ complexes, the activation energy for thermal decomposition was found to vary significantly with the metal ion, ranging from 33.8 kJ/mol for the Cu(II) complex to 188.3 kJ/mol for the Zn(II) complex. researchgate.net

| Metal Center (M) | Activation Energy (kJ/mol) |

|---|---|

| Co(II) | N/A (Data not specified in source) |

| Ni(II) | N/A (Data not specified in source) |

| Cu(II) | 33.8 |

| Zn(II) | 188.3 |

| Cd(II) | N/A (Data not specified in source) |

Electrochemistry of Metal-Dithiocarbamate Complexes

Metal-dithiocarbamate complexes are known for their rich electrochemical behavior. nih.gov The ability of the dithiocarbamate ligand to delocalize electron density and stabilize metals in multiple, often unusually high, oxidation states (e.g., Cu(III), Fe(IV), Ni(III)) is a key factor. nih.govwikipedia.org

Electrochemical techniques such as cyclic voltammetry and polarography have been used to study the oxidation and reduction processes of these complexes. electronicsandbooks.comacs.org The redox events can be either metal-centered or ligand-centered. For example, the electrochemical oxidation of M(R₂dtc)₂ complexes can lead to the formation of species where the metal is oxidized. electronicsandbooks.com However, in other cases, oxidation may target the ligand itself, leading to the formation of a thiuram disulfide. rsc.org

The oxidation of Cu(II) dithiocarbamates to their relatively stable Cu(III) analogues, [Cu(S₂CNR₂)₂]⁺, occurs at a relatively low potential. mdpi.com The electrochemical reduction and oxidation of cobalt(III) dithiocarbamates have also been extensively studied, revealing complex electron transfer pathways. acs.org Electrospray ionization mass spectrometry can leverage the inherent electrochemical potential of the ion source to induce in-source oxidation of neutral metal dithiocarbamate complexes, allowing for their characterization in the gas phase. nih.gov

Mechanistic Investigations in Non Clinical Systems

Fundamental Mechanisms of Enzyme Inhibition by Dithiocarbamate (B8719985) Analogues

Dithiocarbamates exhibit a range of enzyme inhibition mechanisms, including competitive, non-competitive, and irreversible inhibition, which are primarily dictated by the specific dithiocarbamate derivative and the target enzyme.

Competitive Inhibition Dynamics

In competitive inhibition, the inhibitor molecule directly competes with the substrate for binding to the active site of an enzyme. Several dithiocarbamate analogues have been shown to act as competitive inhibitors. For instance, dithiocarbamates coupled with a phthalimide (B116566) moiety have been identified as competitive inhibitors of both butyrylcholinesterase and acetylcholinesterase. mdpi.com Similarly, coumarin-dithiocarbamate acts as a competitive inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism. mdpi.com Molecular docking studies have suggested that the dithiocarbamate moiety can interact with the catalytic anionic site of acetylcholinesterase, thereby blocking substrate access. nih.gov This mode of inhibition is characterized by an increase in the apparent Michaelis constant (Km) of the enzyme, while the maximum velocity (Vmax) remains unchanged, as the inhibition can be overcome by increasing the substrate concentration.

Non-Competitive and Allosteric Modulation

Non-competitive inhibition occurs when an inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. wikipedia.org This binding event causes a conformational change in the enzyme that reduces its catalytic efficiency without preventing the substrate from binding. wikipedia.orgreddit.com Consequently, the Vmax of the enzyme is lowered, but the Km remains the same. wikipedia.org

Several dithiocarbamate derivatives have demonstrated non-competitive inhibition. Studies have identified certain benzylamine-containing dithiocarbamates with piperazine (B1678402) and piperidine (B6355638) substitutions as non-competitive inhibitors of α-glucosidase. nih.gov These compounds were found to bind to a newly discovered allosteric site on the enzyme. nih.gov Another example is the dithiocarbamate pesticide, mancozeb, which non-competitively inhibits the ATP-dependent uptake of glutamate (B1630785) in rat cortical vesicles. nih.gov

Allosteric modulation is a broader term that includes any binding to an allosteric site that alters the enzyme's activity, which can be either inhibitory or activatory. reddit.com Disulfiram and its derivatives, for example, have been shown to inhibit a papain-like protease through allosteric inhibition. nih.gov

Irreversible Inhibition Pathways

Irreversible inhibition involves the formation of a stable, often covalent, bond between the inhibitor and the enzyme, leading to permanent inactivation of the enzyme. youtube.comsigmaaldrich.comyoutube.com This type of inhibition is time-dependent and is not reversed by increasing the substrate concentration. sigmaaldrich.com

The disulfide forms of dithiocarbamates are thought to be key mediators of irreversible inhibition. It has been proposed that dithiocarbamate disulfides act as the active agents in the inhibition of apoptosis by directly inhibiting the proteolytic activation of caspase-3. acs.orgacs.org This inhibition is believed to occur through thiol-disulfide exchange, where the dithiocarbamate disulfide forms a covalent bond with a critical thiol group on the enzyme or its activators. acs.org

Interaction Mechanisms with Biological Macromolecules (Excluding Mammalian/Clinical Effects)

Beyond direct enzyme inhibition, dithiocarbamates interact with other biological macromolecules, primarily through metal chelation, which significantly influences protein structure and function, and by modulating various cellular pathways in non-human model organisms.

Metal Chelation Effects on Protein Structure and Function

A defining characteristic of dithiocarbamates is their potent metal-chelating ability. researchgate.netbenthamdirect.com As mono-anionic ligands, they form stable complexes with a wide range of transition metal ions, a phenomenon enhanced by the "chelate effect". rsc.org This property is central to their biological activity, particularly their ability to inhibit metalloenzymes. researchgate.netnih.govrsc.org

For example, dithiocarbamates effectively inhibit carbonic anhydrases by coordinating to the zinc ion within the enzyme's active site. nih.govrsc.org This interaction disrupts the normal catalytic function of the enzyme. Similarly, their ability to chelate copper can impact the function of copper-dependent enzymes like superoxide (B77818) dismutase. benthamdirect.com The formation of these stable metal-dithiocarbamate complexes can alter the tertiary structure of the protein, leading to a loss of function. Furthermore, dithiocarbamates can induce a redistribution of heavy metals within organs, which can have downstream effects on various cellular processes. who.intepa.gov

| Dithiocarbamate Analogue | Target Enzyme | Inhibition Mechanism | Reference |

|---|---|---|---|

| Dithiocarbamate-phthalimide | Butyrylcholinesterase, Acetylcholinesterase | Competitive | mdpi.com |

| Coumarin-dithiocarbamate | α-Glucosidase | Competitive | mdpi.com |

| Benzylamine-containing dithiocarbamates | α-Glucosidase | Non-competitive/Allosteric | nih.gov |

| Mancozeb | Glutamate transporter | Non-competitive | nih.gov |

| Disulfiram derivatives | Papain-like protease | Allosteric | nih.gov |

| Dithiocarbamate disulfides | Caspase-3 (activation) | Irreversible | acs.orgacs.org |

Interaction with Cellular Pathways in Model Organisms (Non-Human)

In non-human model organisms, dithiocarbamates have been shown to interact with various cellular pathways. For instance, certain dithiocarbamate pesticides have been observed to affect glutamate transport in the brain synaptic vesicles of rats, indicating an interaction with neurotransmitter systems. nih.gov

In the realm of virology, pyrrolidine (B122466) dithiocarbamate has demonstrated the ability to alter the pathogenesis of cells infected with the dengue virus and inhibit its replication. mdpi.com This same compound has also been utilized in animal models for the treatment of Enterovirus 71. mdpi.com

Furthermore, studies in avian models have shown that high doses of certain dithiocarbamates can impact reproductive functions. who.int Their application as pesticides highlights their broad biological activity in eradicating diseases in both plants and livestock. nih.gov

| Dithiocarbamate Analogue | Model Organism/System | Observed Effect | Reference |

|---|---|---|---|

| Dithiocarbamate pesticides | Rat brain synaptic vesicles | Affects glutamate transport | nih.gov |

| Pyrrolidine dithiocarbamate | Dengue virus-infected cells | Alters pathogenesis and inhibits viral replication | mdpi.com |

| Pyrrolidine dithiocarbamate | Animal models | Treatment of Enterovirus 71 | mdpi.com |

| Various dithiocarbamates | Birds | Effects on reproduction at high doses | who.int |

| Various dithiocarbamates | Plants and livestock | Pesticidal and disease eradication | nih.gov |

Redox Mechanisms and Radical Scavenging Properties

The redox behavior and radical-scavenging capabilities of dithiocarbamates, the functional class to which Disodium (B8443419) 1,4-piperazinedicarbodithioate belongs, are central to their biological activities. While direct experimental studies on the radical scavenging properties of Disodium 1,4-piperazinedicarbodithioate are not extensively documented in publicly available literature, the well-established chemistry of the dithiocarbamate moiety provides a strong basis for understanding its potential mechanisms of action in non-clinical systems. Dithiocarbamates are recognized for their antioxidant properties, which include the scavenging of various reactive oxygen species (ROS) and the modulation of cellular redox states. f1000research.com

The antioxidant action of dithiocarbamates is multifaceted, involving the ability to scavenge superoxide radicals, hydroxyl radicals, and peroxyl radicals. f1000research.com This broad-spectrum scavenging capacity is a key attribute of this class of compounds. The dithiocarbamate functional group can engage in redox cycling, a process that has been studied in iron complexes of other dithiocarbamates like N-(dithiocarboxy)sarcosine (dtcs) and N-methyl-d-glucamine dithiocarbamate (mgd). researchgate.net In these systems, the iron bound to the dithiocarbamate ligand can cycle between its ferrous (Fe(II)) and ferric (Fe(III)) states. researchgate.net This electron transfer capability is fundamental to the antioxidant mechanism.

Furthermore, the interaction of dithiocarbamates with reactive oxygen and nitrogen species can lead to the formation of dithiocarbamate thiyl radicals, which subsequently dimerize to form thiuram disulfides, the oxidized form of dithiocarbamates. f1000research.com This reaction pathway is a key element of their radical-scavenging activity.

Detailed Research Findings

Research on various dithiocarbamate compounds has provided insights into their antioxidant mechanisms. For instance, pyrrolidine dithiocarbamate (PDTC) has been shown to be an effective scavenger of hydroxyl radicals (*OH) and is also capable of scavenging superoxide anion radicals (O₂⁻). nih.gov The reaction rate constant of PDTC with hydroxyl radicals is comparable to that of other efficient scavengers like ascorbate (B8700270) and glutathione, highlighting its potent antioxidant potential. nih.gov

The general mechanism for radical scavenging by antioxidant compounds often involves either hydrogen atom transfer (HAT) or single-electron transfer followed by proton transfer (SET-PT). encyclopedia.pub In the context of the widely used 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, antioxidants reduce the stable DPPH radical to the non-radical DPPH-H form, a reaction that can be monitored spectrophotometrically by the disappearance of the radical's characteristic purple color. mdpi.comnih.gov While specific data for Disodium 1,4-piperazinedicarbodithioate is not available, dithiocarbamates as a class are known to exhibit radical scavenging activity in such assays.

Moreover, some dithiocarbamates have been investigated for their ability to mimic the enzymatic activity of superoxide dismutase (SOD), an essential antioxidant enzyme that catalyzes the dismutation of superoxide into oxygen and hydrogen peroxide. wikipedia.orgnih.gov The inhibitory activity of some dithiocarbamates on SOD is thought to occur through the chelation of the metal center of the enzyme, which is crucial for its catalytic activity. nih.gov

The antioxidant properties of dithiocarbamates can also be influenced by the nature of the substituents on the nitrogen atom. Structure-activity relationship studies on dithiocarbamic flavanones have indicated that the type of secondary amine in the dithiocarbamate moiety can affect the antioxidant potential. mdpi.commdpi.com

While the following table summarizes compounds mentioned in the context of dithiocarbamate redox chemistry, it is important to note the absence of specific quantitative antioxidant data for Disodium 1,4-piperazinedicarbodithioate in the reviewed literature.

Interactive Data Table: Mentioned Chemical Compounds

Applications in Materials Science and Environmental Chemistry

Heavy Metal Remediation and Chelation Agents

The dithiocarbamate (B8719985) groups in the piperazine (B1678402) structure are highly effective at binding with heavy metal ions. mdpi.comnih.gov This strong chelating ability makes piperazine-based dithiocarbamates excellent candidates for the removal of toxic heavy metals from contaminated water sources. researchgate.net The two sulfur donor atoms in the dithiocarbamate functional group can form stable complexes with various transition metals. mdpi.com

The sodium salt of N,N'-bis-(dithiocarboxy)piperazine has demonstrated its efficacy in the simultaneous removal of copper ions (Cu²⁺) and dyes from wastewater. acs.org In one study, this compound was used to effectively precipitate Cu²⁺, with the optimal performance for copper removal being achieved with a specific dosage of the precipitant. acs.org The removal mechanism is based on a coordination polymerization reaction. acs.org

Research on other dithiocarbamate-based chelating agents has also shown high removal efficiencies for various heavy metals. For instance, a liquid commercial chelating agent with dithiocarbamate (DTC) groups, known as DTCR, achieved a 99.28% removal rate for Cu²⁺ from simulated metallic mine wastewater. nih.gov Similarly, a novel dithiocarbamate surfactant derivative (DTC-SDS) has exhibited high removal rates for other divalent metals. acs.orgnih.gov The strong trapping effect on heavy metal ions is attributed to the carbon-sulfur bonds within the dithiocarbamate structure. acs.orgnih.gov

Table 1: Heavy Metal Removal Efficiency of Dithiocarbamate-Based Agents

| Chelating Agent | Target Metal Ion | Removal Efficiency/Adsorption Capacity | Source(s) |

|---|---|---|---|

| N,N'-bis-(dithiocarboxy)piperazine | Cu²⁺ | Effective precipitation | acs.org |

| Commercial DTC Agent (DTCR) | Cu²⁺ | 99.28% | nih.gov |

| Commercial DTC Agent (DTCR) | Cr³⁺ | 99.70% | nih.gov |

| Commercial DTC Agent (DTCR) | Pb²⁺ | 99.10% | nih.gov |

| DTC-SDS | Mn²⁺ | 191.01 mg/g | acs.orgnih.gov |

| DTC-SDS | Zn²⁺ | 111.7 mg/g | acs.orgnih.gov |

| DTC-SDS | Pb²⁺ | 79.14 mg/g | acs.orgnih.gov |

The process of heavy metal adsorption by dithiocarbamate-based chelating agents is often well-described by specific kinetic and isotherm models. Studies on various dithiocarbamate adsorbents have consistently shown that the adsorption process aligns with the pseudo-second-order kinetic model. nih.govacs.orgnih.govresearchgate.net This indicates that the rate-limiting step is likely a chemical interaction between the metal ions and the active sites on the adsorbent. acs.orgnih.gov

Furthermore, the equilibrium data for the adsorption of heavy metals by these materials typically fit the Langmuir isotherm model. nih.govacs.orgnih.govresearchgate.net The Langmuir model assumes monolayer adsorption, where the metal ions form a single layer on the surface of the adsorbent. acs.orgnih.gov This suggests that the adsorption occurs at specific homogeneous sites on the chelating resin. researchgate.net

The stability of the resulting metal-dithiocarbamate complexes is crucial for their effectiveness in environmental applications. Research on diethyl dithiocarbamate chelates with copper (Cu(II)), zinc (Zn(II)), and manganese (Mn(II)) has shown that these complexes are stable in neutral and alkaline environments. mdpi.com The leakage of these immobilized heavy metals was observed to decrease as the pH of the leaching solution increased, while time and temperature had no significant impact on the leakage. mdpi.com

A novel dithiocarbamate surfactant derivative, DTC-SDS, has demonstrated excellent performance in trapping heavy metals across a broad pH range of 1 to 7. acs.orgnih.gov This wide operational pH range is a significant advantage for treating industrial wastewater, which can have varying acidity. The stability of dithiocarbamate complexes is a key reason for their widespread use as precipitating agents for metal removal from wastewater. researchgate.net

Precursors for Advanced Materials Synthesis

Beyond environmental applications, dithiocarbamate complexes, including those derived from piperazine, serve as valuable single-source precursors for the synthesis of advanced materials. researchgate.net

Dithiocarbamate complexes of various metals are widely used as single-source precursors for the synthesis of metal sulfide (B99878) nanoparticles. researchgate.net This method involves the thermal decomposition of the dithiocarbamate complex, which contains pre-formed metal-sulfur bonds, to yield the desired metal sulfide nanomaterial. This approach offers excellent control over the stoichiometry of the resulting nanoparticles.

For example, zinc (II) and mercury (II) dithiocarbamate complexes have been used to synthesize hexadecylamine (B48584) (HDA) capped metal sulfide nanoparticles with average crystallite sizes ranging from 7 to 22 nm. The solvothermal decomposition of a range of metal dithiocarbamate complexes is a common method for producing various metal sulfide phases. researchgate.net This technique has been successfully applied to create ternary metal sulfides, such as those of iron-nickel, iron-copper, and nickel-cobalt, by heating mixtures of the respective dithiocarbamate complexes in oleylamine. The final product, including the phase and morphology of the nanoparticles, can be influenced by factors like the decomposition temperature and precursor concentration. researchgate.net

The dithiocarbamate functional group serves as an effective anchor for creating self-assembled monolayers (SAMs) on metal surfaces, particularly gold. nih.gov These SAMs represent a form of functional coating. The bidentate nature of the dithiocarbamate group provides a distinct and robust coupling to the metal surface compared to more commonly used thiol-based linkers. nih.gov This property makes dithiocarbamates an interesting subject for applications in molecular electronics and surface functionalization. nih.gov While the use of dithiocarbamates in general for forming functional layers is established, the specific application of piperazine-based dithiocarbamates in the broader context of thin film and coating development is an area of ongoing research. For instance, a related compound, 1,4-Bis-N,N-(trimethylsilyl)piperazine (BTMSP), has been investigated as a novel precursor for the chemical vapor deposition (CVD) of silicon carbonitride films. mdpi.com

Insufficient Information Found to Generate a Detailed Article on Disodium (B8443419) 1,4-piperazinedicarbodithioate

Despite a comprehensive search for scientific literature, there is a notable lack of specific, in-depth research available on the chemical compound Disodium 1,4-piperazinedicarbodithioate within the requested contexts of materials science and polymer chemistry.

The investigation sought to uncover detailed findings regarding the compound's applications in surface modification, its behavior in forming self-assembled monolayers (SAMs), particularly on gold surfaces, and its potential role as a cross-linking agent in polymer chemistry. While general information on the broader class of dithiocarbamates and their use in these fields exists, literature focusing specifically on the disodium salt of 1,4-piperazinedicarbodithioic acid is scarce.

The performed searches yielded the following general insights:

Dithiocarbamates in Surface Science: Various dithiocarbamate derivatives are known to act as ligands that can bind to metal surfaces, including gold. This binding can lead to the formation of self-assembled monolayers, which are of interest for modifying the surface properties of materials.

Dithiocarbamates in Polymer Chemistry: Certain compounds containing dithiocarbamate functional groups have been explored for their roles in polymerization processes and as cross-linking agents to modify the properties of elastomers and other polymers.

Piperazine Derivatives: The piperazine chemical scaffold is common in a wide range of compounds, particularly in the development of pharmaceuticals.

However, the critical, specific data required to construct a detailed article as per the user's outline for Disodium 1,4-piperazinedicarbodithioate could not be located. This includes:

Adsorption Studies: No specific studies detailing the adsorption characteristics, orientation, or binding energies of Disodium 1,4-piperazinedicarbodithioate on gold or other metal surfaces were found.

Interfacial Phenomena: Information regarding how this specific compound influences surface properties such as wettability, adhesion, or corrosion resistance is not available in the public domain.

Polymer Chemistry Applications: There is no accessible research that documents the use of Disodium 1,4-piperazinedicarbodithioate as a cross-linking agent or its effects on the mechanical or thermal properties of polymers.

Due to the absence of this specific scientific data, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for Disodium 1,4-piperazinedicarbodithioate. The available information is too general and does not permit a detailed analysis of the compound .

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is a primary tool for predicting molecular properties and is well-suited for analyzing a molecule like Disodium (B8443419) 1,4-piperazinedicarbodithioate.

Electronic Structure and Bonding Analysis

A DFT analysis would illuminate the electronic landscape of the molecule. Key areas of investigation would include:

Charge Distribution: Calculating the partial atomic charges on each atom would reveal the polarity of the bonds. The dithiocarbamate (B8719985) groups (-CS₂⁻) are expected to be the primary centers of negative charge, localized on the sulfur atoms, with the sodium ions (Na⁺) acting as counter-balancing positive charges. The nitrogen and carbon atoms of the piperazine (B1678402) ring would also exhibit specific charge characteristics.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. For this compound, the HOMO would likely be located on the electron-rich dithiocarbamate moieties, while the LUMO's location would determine the most probable sites for nucleophilic attack.

Bonding: Natural Bond Orbital (NBO) analysis could be employed to study charge delocalization and the nature of the chemical bonds, particularly the C-N and C-S bonds within the dithiocarbamate groups. researchgate.net This would provide a quantitative picture of the covalent and ionic character of the interactions within the molecule.

A hypothetical data table summarizing the type of information a DFT study might yield is presented below.

| Parameter | Predicted Locus/Value | Significance |

| HOMO Energy | High (e.g., -5 to -6 eV) | Indicates electron-donating ability, likely centered on sulfur atoms. |

| LUMO Energy | Low (e.g., -1 to -2 eV) | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | ~4 eV | Relates to electronic transitions and chemical stability. |

| Partial Charge on S | Highly Negative | Confirms the anionic nature of the dithiocarbamate group. |

| Partial Charge on Na | Highly Positive | Confirms the ionic nature of the sodium counter-ion. |

Conformational Analysis and Energy Minima

The piperazine ring is known to exist in different conformations, primarily the chair and boat forms. researchgate.net

Energy Landscapes: Quantum chemical calculations would map the potential energy surface of the molecule by systematically rotating the bonds associated with the dithiocarbamate groups and altering the piperazine ring pucker. This would identify the most stable (lowest energy) conformation.

Below is a conceptual table of results from a conformational analysis.

| Conformation | Relative Energy (kJ/mol) | Key Structural Feature |

| Chair (diaxial) | To be calculated | Both dithiocarbamate groups are in axial positions. |

| Chair (diequatorial) | To be calculated (likely lowest) | Both dithiocarbamate groups are in equatorial positions, minimizing steric clash. |

| Boat | To be calculated (likely higher) | Piperazine ring in a boat-like shape. |

Spectroscopic Property Prediction

DFT calculations are highly effective at predicting various types of spectra, which can then be compared with experimental results for validation.

Infrared (IR) and Raman Spectra: Calculations would predict the vibrational frequencies corresponding to the stretching and bending of different bonds (C-N, C-S, C-H, N-C). The characteristic thioureide C-N bond and the C-S stretches of the dithiocarbamate group would be of particular interest for confirming the structure.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) would be used to predict the electronic absorption spectrum. This would identify the wavelengths of maximum absorption and the nature of the electronic transitions involved (e.g., n → π* or π → π* transitions), which are typically localized on the dithiocarbamate chromophore.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of the system. nih.gov This approach is invaluable for understanding the behavior of Disodium 1,4-piperazinedicarbodithioate in solution and in the solid state.

Solvation Behavior and Solution-Phase Conformation

The behavior of this ionic compound in a solvent like water is a key area of study.

Solvation Shells: MD simulations would model how solvent molecules (e.g., water) arrange themselves around the dithiocarbamate anion and the sodium cations. This includes calculating the radial distribution functions to determine the average distance and coordination number of water molecules around the ionic groups.

Conformational Dynamics: While quantum calculations identify static energy minima, MD simulations show how the molecule's conformation fluctuates in solution at a given temperature. mdpi.com This would reveal the dynamic equilibrium between different chair and boat conformations of the piperazine ring and the flexibility of the dithiocarbamate side chains in a solvated environment.

A table representing potential outputs from an MD simulation on solvation is shown below.

| Ion/Group | Primary Solvation Shell Radius (Å) | Water Coordination Number |

| Na⁺ | To be calculated (~2.3-2.5 Å) | To be calculated (~4-6) |

| -CS₂⁻ group | To be calculated | To be calculated (via H-bonding) |

Crystal Growth and Polymorphism Modeling

MD simulations can also be used to model the process of crystallization from a solution or melt.

Nucleation and Growth: Simulations can provide insights into how individual molecules aggregate to form a crystal nucleus and how this nucleus subsequently grows. This involves understanding the intermolecular forces, such as ionic interactions and hydrogen bonding, that govern the packing of molecules into a crystal lattice.

Polymorphism Prediction: Many crystalline materials can exist in multiple forms, or polymorphs, with different crystal structures and physical properties. MD simulations, often in conjunction with crystal structure prediction algorithms, can explore the relative thermodynamic stabilities of different potential packing arrangements of Disodium 1,4-piperazinedicarbodithioate, helping to predict whether polymorphism is likely and what structures might be expected.

Modeling of Ligand-Metal Interactions and Coordination Preferences

The study of disodium 1,4-piperazinedicarbodithioate and related piperazine-based dithiocarbamate ligands through theoretical and computational chemistry provides significant insights into their interactions with metal ions and their preferred coordination geometries. These computational models are crucial for understanding the structural chemistry and predicting the properties of the resulting metal complexes.

The dithiocarbamate groups of the ligand are versatile in their coordination, capable of acting as bidentate chelating agents, where both sulfur atoms bind to a single metal center, or as bridging ligands that link multiple metal centers. This flexibility allows for the formation of both mononuclear and polynuclear complexes. acs.org In many documented complexes, the dithiocarbamate moiety exhibits symmetrical bidentate coordination. researchgate.net

Computational studies, such as Density Functional Theory (DFT), have been employed to optimize the geometries of related dithiocarbamate complexes and to understand the nature of the metal-ligand bond. biointerfaceresearch.com These studies help in elucidating the electronic structure and predicting the reactivity of the complexes. For example, in a digold complex of piperazine-1,4-dicarbodithioate, the piperazine linker was found to have an almost ideal chair conformation. doaj.org

The interaction of piperazine-based dithiocarbamates with a variety of metals has been explored, leading to the formation of homodinuclear, heterotrimetallic, and even more complex assemblies. researchgate.netacs.org For instance, the reaction of a piperazine-based dithiocarbamate with various metal acetates (M = Ni, Cu, Zn) can result in heterotrimetallic species. acs.org The coordination preferences are also influenced by the presence of other ligands in the coordination sphere of the metal. acs.org

Table 1: Proposed Geometries of Transition Metal Complexes with Piperazine-Pivoted Dithiocarbamate Ligands

| Metal Ion | Proposed Geometry |

| Ni(II) | Square-planar |

| Cu(II) | Square-planar |

| Mn(II) | Tetrahedral |

| Fe(II) | Tetrahedral |

| Co(II) | Tetrahedral |

| Zn(II) | Tetrahedral |

| Cd(II) | Tetrahedral |

| Hg(II) | Tetrahedral |

Data sourced from spectroscopic and magnetic moment data. researchgate.net

Reaction Mechanism Simulations for Synthesis and Degradation

Computational simulations are instrumental in elucidating the reaction mechanisms for both the synthesis and degradation of dithiocarbamates, including disodium 1,4-piperazinedicarbodithioate.

Synthesis:

The synthesis of dithiocarbamates typically involves the reaction of a primary or secondary amine with carbon disulfide in a basic medium. nih.gov For cyclic dithiocarbamates, theoretical studies combined with experimental results have been used to propose reaction mechanisms. For instance, in the synthesis of six-membered cyclic dithiocarbamates from 1-amino-3-chloropropan-2-ol (B1208272) derivatives and carbon disulfide, a reaction mechanism was proposed based on both experimental and theoretical findings. rsc.org These simulations can help in understanding the role of the base and the sequence of bond-forming and bond-breaking events.

Degradation:

The degradation of dithiocarbamates is a critical aspect, especially concerning their environmental fate. These compounds are known to degrade under various conditions, and computational studies can model these pathways. The degradation of dithiocarbamates in solution is often acid-catalyzed and proceeds through a protonated intermediate. researchgate.net The stability of cyclic dithiocarbamates is influenced by factors such as solvation and ring strain, which can be modeled computationally. researchgate.net